

Physical characteristics of tert-Butyl N,N-diallylcarbamate (e.g., boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl N,N-diallylcarbamate*

Cat. No.: *B115845*

[Get Quote](#)

Technical Guide: Physicochemical Properties of tert-Butyl N,N-diallylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of **tert-Butyl N,N-diallylcarbamate**, a versatile reagent in organic synthesis. This document outlines its core properties, details the experimental methodologies for their determination, and illustrates a key synthetic application.

Core Physical and Chemical Properties

tert-Butyl N,N-diallylcarbamate is a protected amine utilized in the synthesis of various heterocyclic compounds. Its physical properties are critical for its application in laboratory and industrial settings.

Quantitative Data Summary

The fundamental physicochemical properties of **tert-Butyl N,N-diallylcarbamate** are summarized in the table below for quick reference.

Property	Value	Conditions
Boiling Point	75 °C	at 1.5 mmHg
Density	0.914 g/mL	at 25 °C
Refractive Index	n _{20/D} 1.442	at 20 °C
Flash Point	81 °C	Closed Cup
Molecular Weight	197.27 g/mol	

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid compounds such as **tert-Butyl N,N-diallylcarbamate**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.

Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Sample of **tert-Butyl N,N-diallylcarbamate**
- Heating apparatus (e.g., Bunsen burner or microburner)
- Stand and clamp

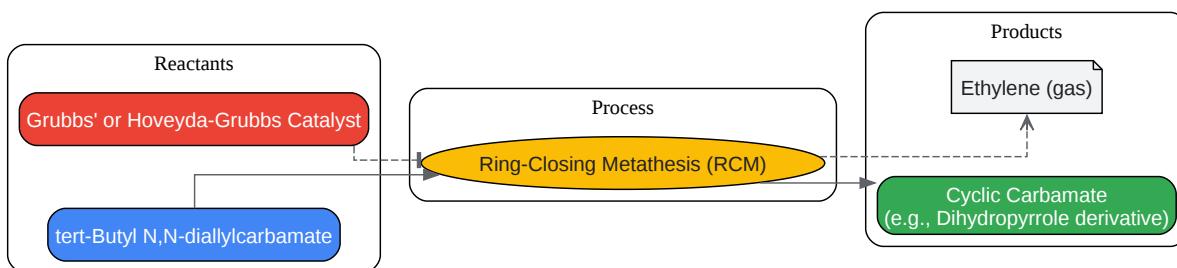
Procedure:

- A small amount of **tert-Butyl N,N-diallylcarbamate** is placed into the fusion tube.
- The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.
- The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in the Thiele tube filled with mineral oil.
- The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.
- As the temperature rises, air trapped in the capillary tube will escape. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the sample at the recorded atmospheric pressure.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method provides a precise means of determining the density of a liquid.

Materials:


- Pycnometer (a flask with a specific, known volume)
- Analytical balance
- Thermometer
- Water bath
- Sample of **tert-Butyl N,N-diallylcarbamate**

Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
- The pycnometer is then filled with the sample liquid, **tert-Butyl N,N-diallylcarbamate**. Care is taken to avoid air bubbles.
- The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 25 °C).
- Once thermal equilibrium is reached, the volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is carefully removed.
- The exterior of the pycnometer is dried, and its total mass is measured.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthetic Application Workflow

tert-Butyl N,N-diallylcarbamate is a key substrate in ring-closing metathesis (RCM) for the synthesis of nitrogen-containing heterocycles. This reaction is a powerful tool in organic chemistry for the formation of cyclic compounds.

[Click to download full resolution via product page](#)*Workflow for Ring-Closing Metathesis.*

- To cite this document: BenchChem. [Physical characteristics of tert-Butyl N,N-diallylcarbamate (e.g., boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115845#physical-characteristics-of-tert-butyl-n-n-diallylcarbamate-e-g-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com